molecular formula C27H40O9 B12791386 Mniopetal A CAS No. 158760-98-6

Mniopetal A

Cat. No.: B12791386
CAS No.: 158760-98-6
M. Wt: 508.6 g/mol
InChI Key: AXAFCVAELSOPHP-BMILKMJHSA-N
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Description

Mniopetal A is a biologically active compound produced by the fungus Mniopetalum species. It is known for its role as a reverse transcriptase inhibitor, particularly against the human immunodeficiency virus (HIV). The compound has a complex molecular structure with the molecular formula C27H40O9 and a molecular weight of 508.60 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mniopetal A involves several key steps, including stereoselective reactions and complex organic transformations. One of the notable synthetic routes includes the use of highly stereocontrolled inter- and intramolecular Horner-Emmons carbon elongations to construct a butenolide tethering a 1,2,4,9-functionalized nona-5,7-diene moiety at the beta-carbon. This is followed by a stereoselective thermal intramolecular Diels-Alder reaction, which provides an endo-cycloadduct with the desired pi-facial selection. The final steps involve the efficient transformation of the gamma-lactone moiety to the gamma-hydroxy-gamma-lactone part in this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the intricate synthetic steps required. advancements in biotechnological methods, such as fermentation using genetically modified strains of Mniopetalum species, have been explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Mniopetal A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize specific functional groups in this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the aldehyde group in this compound can yield carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

Mniopetal A has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying complex organic synthesis and stereoselective reactions.

    Biology: this compound is used to investigate the biological pathways involved in reverse transcriptase inhibition.

    Medicine: Its role as a reverse transcriptase inhibitor makes it a potential candidate for developing antiviral drugs, particularly against HIV.

Mechanism of Action

Mniopetal A exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The compound binds to the active site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected individuals.

Comparison with Similar Compounds

Similar Compounds

    Mniopetal B: Another compound from the same species with similar reverse transcriptase inhibitory activity.

    Mniopetal C: Known for its structural similarity but with different stereochemistry.

    Mniopetal D: Exhibits similar biological activity but differs in its functional groups.

    Mniopetal E: A drimane sesquiterpenoid with notable biological activity.

Uniqueness of Mniopetal A

This compound stands out due to its unique combination of functional groups and stereochemistry, which contribute to its potent biological activity. Its ability to inhibit reverse transcriptase with high specificity makes it a valuable compound for antiviral research .

Properties

CAS No.

158760-98-6

Molecular Formula

C27H40O9

Molecular Weight

508.6 g/mol

IUPAC Name

[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate

InChI

InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1

InChI Key

AXAFCVAELSOPHP-BMILKMJHSA-N

Isomeric SMILES

CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)OC(=O)C

Origin of Product

United States

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